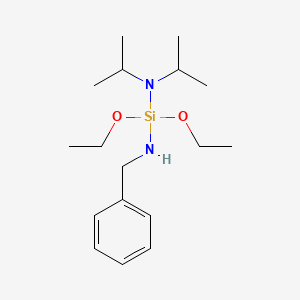
N'-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine is a silicon-based organic compound characterized by the presence of benzyl, diethoxy, and di(propan-2-yl) groups attached to a silanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine typically involves the reaction of benzylamine with diethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Benzylamine} + \text{Diethoxysilane} \rightarrow \text{N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine} ]
Industrial Production Methods
In an industrial setting, the production of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The benzyl and diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of silicon-based polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s silicon core and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and antiallodynic activities.
Uniqueness
N’-Benzyl-1,1-diethoxy-N,N-di(propan-2-yl)silanediamine is unique due to its silicon-based structure, which imparts distinct chemical and physical properties compared to carbon-based analogs. This uniqueness makes it valuable for applications requiring specific reactivity and stability.
Properties
CAS No. |
923560-80-9 |
|---|---|
Molecular Formula |
C17H32N2O2Si |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-[(benzylamino)-diethoxysilyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H32N2O2Si/c1-7-20-22(21-8-2,19(15(3)4)16(5)6)18-14-17-12-10-9-11-13-17/h9-13,15-16,18H,7-8,14H2,1-6H3 |
InChI Key |
UVSGRBMSXJGLMT-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](NCC1=CC=CC=C1)(N(C(C)C)C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


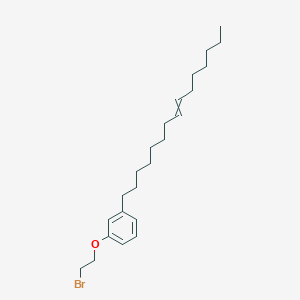
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
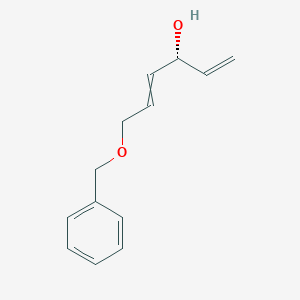
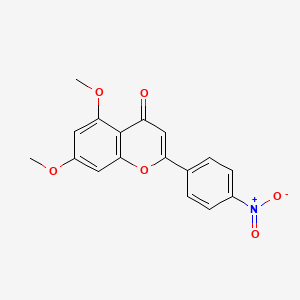
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
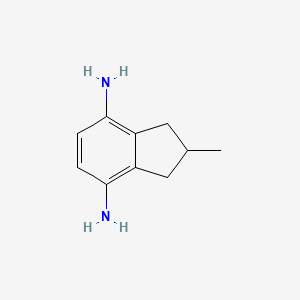
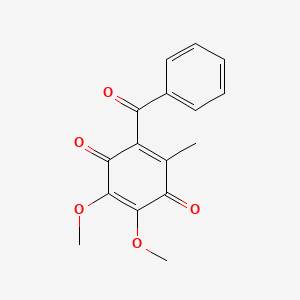
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
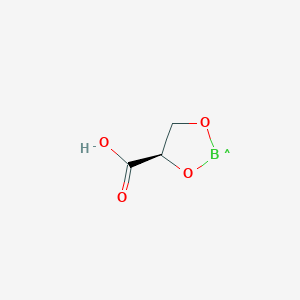
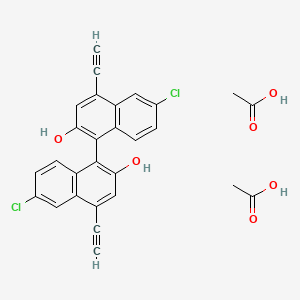
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
